molecular formula C22H40N2O2 B14208183 N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627523-83-5

N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B14208183
CAS No.: 627523-83-5
M. Wt: 364.6 g/mol
InChI Key: YCUGGKOYMYAKTN-UHFFFAOYSA-N
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Description

N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a chemical compound that belongs to the class of diamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a methyl group attached to the nitrogen atom, and an undecyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups, converting them into hydroxyl groups or further oxidizing them to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon and acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications across different fields:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding studies or as a probe for investigating enzyme activities.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of a particular enzyme, modulating its activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and its derivatives. These compounds share a similar phenyl ring structure with methoxy substitutions but differ in their side chains and functional groups. The uniqueness of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine lies in its combination of a diamine structure with a long undecyl chain, which may confer distinct chemical and biological properties .

Similar compounds include:

  • 3,4-Dimethoxyphenethylamine
  • 3,4,5-Trimethoxyphenethylamine (mescaline)
  • N-(3,4-Dimethoxyphenyl)acetamide

These compounds are often studied for their pharmacological activities and potential therapeutic applications, providing a basis for comparison with N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine .

Properties

CAS No.

627523-83-5

Molecular Formula

C22H40N2O2

Molecular Weight

364.6 g/mol

IUPAC Name

N'-[(3,4-dimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C22H40N2O2/c1-4-5-6-7-8-9-10-11-12-15-23-16-17-24-19-20-13-14-21(25-2)22(18-20)26-3/h13-14,18,23-24H,4-12,15-17,19H2,1-3H3

InChI Key

YCUGGKOYMYAKTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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